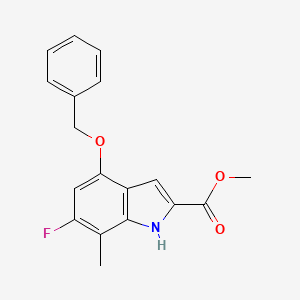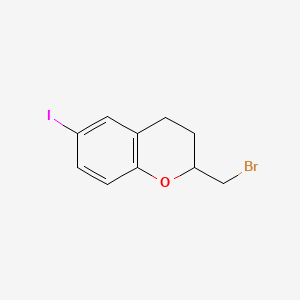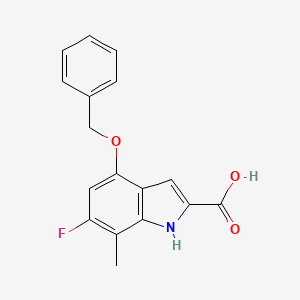
5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride is an organic compound with the molecular formula C5H7ClFNO2S2 and a molecular weight of 231.7 g/mol. This compound is known for its potential implications in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride typically involves the introduction of an aminomethyl group to the thiophene ring, followed by sulfonylation and fluorination. The specific reaction conditions, including temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to inhibit enzymes by modifying their active sites, thereby blocking their catalytic activity. The specific molecular targets and pathways involved depend on the particular biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-(aminomethyl)thiophene-2-sulfonamide: This compound is similar in structure but lacks the fluoride group, which affects its reactivity and applications.
5-(2-aminoethyl)thiophene-2-sulfonamide: Another related compound with an aminoethyl group instead of an aminomethyl group, leading to different chemical properties and uses.
Uniqueness
5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride is unique due to its combination of an aminomethyl group and a sulfonyl fluoride group, which imparts specific reactivity and potential applications in various fields. The presence of the fluoride group enhances its ability to act as an enzyme inhibitor and a reactive intermediate in chemical synthesis.
Propiedades
IUPAC Name |
5-(aminomethyl)thiophene-2-sulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2S2.ClH/c6-11(8,9)5-2-1-4(3-7)10-5;/h1-2H,3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDJAWMTDLGBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride](/img/structure/B6610994.png)
![1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B6610995.png)



![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)


![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)



![tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate](/img/structure/B6611076.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)
